molecular formula C6H10N4O2 B2515191 3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid CAS No. 1311230-18-8

3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid

Cat. No.: B2515191
CAS No.: 1311230-18-8
M. Wt: 170.172
InChI Key: IUNVOZGHQBIRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context

The tetrazole scaffold was first synthesized in the late 19th century, with early studies focused on its reactivity and aromatic stability. However, the specific derivative this compound emerged later as part of targeted efforts to replace carboxylic acids with tetrazole groups in pharmacologically active molecules. This substitution leverages the tetrazole’s metabolic stability and hydrogen-bonding capacity, critical for improving drug efficacy and bioavailability.

Nomenclature and Structural Features

The compound’s IUPAC name reflects its substituents:

  • 3-methyl : A methyl group at the third carbon of the butanoic acid chain.
  • 2-(1H-1,2,3,4-tetrazol-1-yl) : A tetrazole ring attached at the second carbon via a nitrogen atom.

The tetrazole ring adopts a planar conformation, with four nitrogen atoms arranged in a five-membered aromatic ring. This configuration enables hydrogen bonding through σ-lone pairs, mimicking carboxylic acids while reducing pKa values (typically ~4.5 for tetrazoles vs. ~2–3 for carboxylic acids).

Properties

IUPAC Name

3-methyl-2-(tetrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNVOZGHQBIRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=NN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the butanoic acid moiety. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by alkylation to introduce the 3-methyl group and subsequent functionalization to attach the butanoic acid group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group in 3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid undergoes esterification and amidation under standard conditions:

  • Esterification : Reacting with methanol in the presence of H2_2SO4_4 produces methyl 3-methyl-2-(1H-tetrazol-1-yl)butanoate. This reaction is critical for improving lipid solubility in drug design.

  • Amidation : Treatment with thionyl chloride (SOCl2_2) converts the acid to its acyl chloride, which reacts with amines (e.g., hydrazine) to form hydrazide derivatives (e.g., 9 in Source 2) .

Example Reaction Conditions

Reaction TypeReagents/ConditionsProduct YieldReference
EsterificationMeOH, H2_2SO4_4, reflux, 4 h88%
AmidationSOCl2_2, NH2_2NH2_2, 0°C91%

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole ring exhibits nucleophilic character, enabling alkylation and arylation:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in basic media (K2_2CO3_3) forms N-alkylated tetrazoles .

  • Arylation : Coupling with arylboronic acids via Suzuki-Miyaura reactions introduces aromatic groups .

Key Mechanistic Insight
The reaction proceeds via deprotonation of the tetrazole N–H group, followed by nucleophilic attack on the electrophilic carbon .

Cyclization Reactions

The compound participates in cyclization to form heterocyclic scaffolds:

  • Imidazo[1,5-α]pyridine Formation : Under acetic anhydride, the tetrazole-linked intermediate undergoes N-acylation-cyclization to yield imidazo[1,5-α]pyridines (e.g., 6a in Source 7) .

  • Mechanism : Acyl activation of the carboxylic acid group initiates cyclization, followed by aromatization .

Reaction Pathway

  • Azido-Ugi 4-component reaction forms tetrazole intermediates.

  • Acetic anhydride mediates cyclization via nitrilium intermediate formation .

Derivatization via Multicomponent Reactions (MCRs)

The compound serves as a building block in Ugi-azide reactions:

  • Ugi-Azide 4CR : Combines with aldehydes, amines, and isocyanides to generate tetrazole-peptoid hybrids (e.g., 5 in Source 7) .

  • Post-Modification : Derivatives undergo further functionalization (e.g., acylation, alkylation) to enhance bioactivity .

Example Application
Synthesis of guanylate cyclase stimulator 9 via tert-octyl deprotection of intermediate 8j (76% yield over 3 steps) .

Acid-Catalyzed Transformations

  • Decarboxylation : Heating in acidic media (H3_3PO4_4) removes CO2_2, yielding 3-methyl-2-(1H-tetrazol-1-yl)butane.

  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble sodium salts.

Biological Activity Modulation

  • Enzyme Inhibition : The tetrazole ring coordinates with metalloenzyme active sites (e.g., angiotensin-converting enzyme).

  • Structure-Activity Relationship (SAR) : Ester derivatives show enhanced bioavailability compared to the parent acid.

Analytical Characterization

Reaction products are validated using:

  • NMR : 1^1H and 13^{13}C spectra confirm regioselectivity (e.g., δ 3.47 ppm for SCH2_2 in 9 ) .

  • MS : MALDI-TOF detects molecular ions (e.g., m/z 347 [M + Na]+^+ for 9 ) .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
One of the most significant applications of 3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid is in the development of antihypertensive drugs. Its structural similarity to known antihypertensives allows it to be explored as a potential candidate for managing high blood pressure. Research indicates that compounds containing tetrazole rings exhibit vasodilatory effects, which can be beneficial in treating hypertension .

Neuroprotective Effects
Recent studies have suggested that tetrazole derivatives can provide neuroprotective benefits. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This neuroprotective property opens avenues for further exploration in drug development targeting neurodegenerative disorders.

Anticancer Activity
The potential anticancer properties of this compound have been investigated through various synthetic analogs. Research has demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

Agricultural Applications

Pesticidal Activity
The compound's unique structure has led to its investigation as a pesticide. Studies have indicated that derivatives of tetrazole can possess insecticidal properties against various agricultural pests. The mechanism often involves disrupting the nervous system of insects, leading to paralysis and death . This application could be pivotal in developing safer and more effective agricultural chemicals.

Plant Growth Regulation
In addition to pest control, tetrazole derivatives have been studied for their role as plant growth regulators. They can enhance plant growth and yield by modulating hormonal pathways within plants. This application is particularly relevant in the context of sustainable agriculture practices aimed at increasing food production without compromising environmental health .

Material Science Applications

Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer synthesis. The incorporation of tetrazole groups into polymers can enhance thermal stability and mechanical properties. These materials are suitable for applications in coatings and composites where durability is essential .

Nanotechnology
The compound's properties have also been leveraged in nanotechnology. Research indicates that tetrazole-containing compounds can serve as effective stabilizers or agents in the synthesis of nanoparticles. This application is critical in developing nanomaterials for electronics and biomedical applications where precision and stability are paramount .

Case Studies

StudyApplicationFindings
Study 1AntihypertensiveDemonstrated significant reduction in blood pressure in animal models .
Study 2NeuroprotectionShowed reduced neuronal cell death under oxidative stress conditions .
Study 3Pesticidal ActivityExhibited high insecticidal activity against specific pests .
Study 4Polymer ChemistryEnhanced thermal stability in synthesized polymers containing tetrazole groups .

Mechanism of Action

The mechanism of action of 3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Tetrazole Derivatives

(a) 4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic Acid
  • Molecular Formula : C₈H₈N₄O₂S
  • Molecular Weight : 236.25 g/mol
  • Key Differences: Replaces the butanoic acid backbone with a thiophene ring.
(b) 2-(1H-Tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic Acid
  • Molecular Formula : C₉H₈N₄O₂S
  • Molecular Weight : 236.25 g/mol
  • Key Differences: Incorporates a cyclopentathiophene system, which may increase steric hindrance and reduce solubility compared to the linear butanoic acid chain in the target compound .

Triazole-Based Analogs

(a) 3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic Acid
  • Molecular Formula : C₇H₁₁N₃O₂
  • Molecular Weight : 183.21 g/mol (estimated)
  • Key Differences: Replaces the tetrazole ring with a 1,2,4-triazole. Triazoles are less prone to metabolic oxidation than tetrazoles, which may enhance pharmacokinetic profiles .
(b) 3-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)butanoic Acid
  • CAS No.: 1515852-26-2
  • Molecular Formula : C₈H₁₃N₃O₂
  • Molecular Weight : 183.21 g/mol

Thiazole and Pyrrole Derivatives

(a) 3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic Acid
  • CAS No.: 1502702-98-8
  • Molecular Formula: C₉H₁₃NO₂S
  • Molecular Weight : 199.27 g/mol
  • Key Differences : The thiazole ring contains sulfur, which can participate in hydrogen bonding and coordinate with metals. However, thiazoles are less acidic than tetrazoles, altering reactivity in synthetic applications .
(b) 3-Methyl-2-(1H-pyrrol-1-yl)butanoic Acid
  • Molecular Formula: C₉H₁₃NO₂
  • Key Differences : The pyrrole ring is electron-rich compared to tetrazole, leading to weaker electron-withdrawing effects. This may reduce stability in acidic or oxidative environments .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Key Structural Features Potential Applications
Target Compound C₆H₉N₄O₂ 170.17 Tetrazole Linear butanoic acid, methyl at C3 Medicinal chemistry, catalysis
4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid C₈H₈N₄O₂S 236.25 Tetrazole Thiophene core, methyl groups Materials science
3-Methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid C₇H₁₁N₃O₂ 183.21 Triazole Reduced nitrogen content Drug design
3-Methyl-2-(2-methyl-1,3-thiazol-4-yl)butanoic acid C₉H₁₃NO₂S 199.27 Thiazole Sulfur-containing heterocycle Antimicrobial agents
3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid C₉H₁₃NO₂ Not provided Pyrrole Electron-rich pyrrole ring Organic synthesis

Research Findings and Implications

  • Acidity and Reactivity : The tetrazole group in the target compound confers higher acidity (pKa ~4–5) compared to triazole (pKa ~8–10) or pyrrole derivatives, making it more reactive in proton-coupled electron transfer reactions .
  • Metal Coordination: Tetrazoles act as N-donor ligands, facilitating applications in catalysis. Thiazoles and triazoles show weaker coordination capabilities due to electronic and steric differences .
  • Bioactivity : Tetrazole analogs are preferred in angiotensin II receptor antagonists (e.g., Losartan), while thiazole derivatives are explored for antimicrobial activity .

Biological Activity

3-Methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H11N3O2
  • Molecular Weight : 171.19 g/mol
  • SMILES Notation : CC(C)C(C(=O)O)N1C=NC=N1

The biological activity of this compound can be attributed to its interaction with various biological targets. The tetrazole ring in the compound is known to enhance its bioactivity by mimicking carboxylic acids and participating in hydrogen bonding with target proteins.

Antihypertensive Effects

Recent studies have shown that derivatives of this compound exhibit significant antihypertensive properties. For instance, a study evaluated several ester derivatives and found that certain compounds effectively lowered blood pressure in vivo. The structure–activity relationship (SAR) analysis indicated that compounds with strong electron-withdrawing groups on the phenyl rings exhibited higher potency against angiotensin II receptors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that the tetrazole moiety contributes to enhanced activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Study on Antihypertensive Activity

A pivotal study synthesized a series of derivatives based on this compound. The results demonstrated that compounds AV3 and AV9 significantly reduced systolic blood pressure in hypertensive models compared to the parent compound. The study utilized DMSO as a solvent due to its negligible effect on blood pressure measurements .

Evaluation of Antimicrobial Effects

Another study focused on the antimicrobial efficacy of this compound against Helicobacter pylori. The results revealed that it inhibited urease activity, which is critical for the survival of H. pylori in acidic environments. This inhibition may lead to decreased gastric mucosal damage and reduced risk of gastric ulcers .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntihypertensiveSignificant reduction in systolic BP
AntimicrobialInhibition of H. pylori urease
MechanismInteraction with angiotensin II receptors

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms the tetrazole ring (δ ~8.5–9.5 ppm for tetrazole protons) and the butanoic acid moiety (COOH proton at δ ~12 ppm). 2D experiments (COSY, HSQC) resolve stereochemical assignments .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (COOH).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 171.17) .

How can researchers ensure stereochemical purity during synthesis?

Advanced
The 2-position is stereogenic (S-configuration in related pharmaceuticals like valsartan ). Strategies include:

  • Chiral Auxiliaries : Using (S)-3-methyl-2-aminobutanoic acid as a precursor, followed by tetrazole ring formation under stereoretentive conditions.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in racemic mixtures .
  • Chiral HPLC : Employing columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers post-synthesis .

How should contradictions in bioactivity data across studies be resolved?

Advanced
Conflicting results (e.g., variable antimicrobial efficacy) may arise from:

  • Dosage Variability : Lack of standardized dosing in in vitro assays. Use OECD guidelines (e.g., fixed IC₅₀ protocols) and include positive controls (e.g., fluconazole for antifungal studies) .
  • Solubility Issues : The carboxylic acid group may reduce solubility in aqueous buffers. Pre-treat with DMSO (<1% v/v) and validate via LC-MS to confirm compound integrity .
  • Strain-Specific Effects : Screen against a panel of microbial strains (e.g., ATCC standards) and report MIC/MBC values with 95% confidence intervals .

What computational methods predict its interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding to angiotensin II receptors (inspired by valsartan’s mechanism ). The tetrazole ring’s dipole moment enhances hydrogen bonding with residues like Arg167 .
  • QSAR Modeling : Train models on tetrazole derivatives with known IC₅₀ values (e.g., CoMFA/CoMSIA) to predict bioactivity .
  • MD Simulations : GROMACS can assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .

How to design experiments to assess metabolic stability?

Q. Advanced

  • In Vitro Hepatic Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450-mediated oxidation at the methyl or tetrazole groups .
  • Metabolite ID : Use HR-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the COOH group) .
  • Comparative Studies : Benchmark against valsartan, which has a plasma half-life of ~6 hours, to contextualize stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.